Enhanced Lewis Acidity (pKa) Relative to 2,5-Difluorophenylboronic Acid
The predicted pKa of 3-chloro-2,5-difluorophenylboronic acid (6.32 ± 0.58) is 0.74 units lower than the experimentally determined pKa of the 2,5-difluorophenylboronic acid comparator (7.06 ± 0.03) [1]. This increased Brønsted acidity, driven by the additional electron-withdrawing chlorine substituent, correlates with enhanced Lewis acidity at the boron center, a known predictor of transmetalation efficiency in Suzuki–Miyaura reactions [1].
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 6.32 ± 0.58 (predicted) |
| Comparator Or Baseline | 2,5-Difluorophenylboronic acid: 7.06 ± 0.03 (experimental) |
| Quantified Difference | ΔpKa = -0.74 (target more acidic) |
| Conditions | Potentiometric titration (comparator data); predicted value from ChemicalBook (target data) |
Why This Matters
Lower pKa correlates with increased boron electrophilicity, potentially accelerating transmetalation steps in Suzuki couplings and enabling reactions with less reactive aryl chlorides.
- [1] Zarzeczańska, D.; Adamczyk-Woźniak, A.; Kulpa, A.; Ossowski, T.; Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem. 2017, 2017 (38–39), 4493–4498. View Source
